5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide 5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 723742-51-6
VCID: VC4837039
InChI: InChI=1S/C16H25BrN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-8-11(17)6-7-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3
SMILES: CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C
Molecular Formula: C16H25BrN2O3S
Molecular Weight: 405.35

5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

CAS No.: 723742-51-6

Cat. No.: VC4837039

Molecular Formula: C16H25BrN2O3S

Molecular Weight: 405.35

* For research use only. Not for human or veterinary use.

5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide - 723742-51-6

Specification

CAS No. 723742-51-6
Molecular Formula C16H25BrN2O3S
Molecular Weight 405.35
IUPAC Name 5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Standard InChI InChI=1S/C16H25BrN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-8-11(17)6-7-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3
Standard InChI Key JWYNCIUQMUDURN-UHFFFAOYSA-N
SMILES CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C

Introduction

Synthesis

The synthesis of this compound likely involves the following steps:

  • Preparation of the Benzene Sulfonamide Core:

    • The starting material is typically a brominated benzene derivative (e.g., 5-bromo-2-methoxybenzenesulfonyl chloride).

    • The sulfonyl chloride reacts with amines to form sulfonamides.

  • Introduction of the Piperidine Group:

    • The tetramethylpiperidine moiety is introduced via nucleophilic substitution using the corresponding amine (4-amino-2,2,6,6-tetramethylpiperidine).

  • Purification:

    • Recrystallization or chromatographic techniques are used to isolate the final product.

Reaction Scheme:

5-Bromo-2-methoxybenzenesulfonyl chloride+4-amino-2,2,6,6-tetramethylpiperidineTarget Compound\text{5-Bromo-2-methoxybenzenesulfonyl chloride} + \text{4-amino-2,2,6,6-tetramethylpiperidine} \rightarrow \text{Target Compound}

Antimicrobial Activity:

Sulfonamides are widely recognized as antimicrobial agents due to their ability to inhibit dihydropteroate synthase in bacterial folate synthesis pathways. The bromine atom may enhance antimicrobial potency through increased lipophilicity and membrane permeability.

Anticancer Potential:

Sulfonamide derivatives have shown promise in targeting cancer cell proliferation by interfering with cellular processes such as histone deacetylase inhibition or apoptosis induction .

Research Findings

Research on structurally similar compounds has revealed:

  • Structure-Activity Relationships (SAR):

    • Substituents on the benzene ring (e.g., bromine and methoxy groups) significantly influence biological activity .

    • Bulky groups like tetramethylpiperidine enhance metabolic stability and reduce off-target effects .

  • Molecular Modeling:

    • Docking studies indicate that sulfonamides bind effectively to active sites of enzymes or receptors involved in microbial or cancer cell survival pathways .

  • Experimental Data:

    • Analogous compounds have demonstrated IC50 values in the micromolar range against cancer cell lines such as HeLa and MCF7 .

Table 2: Biological Activities of Related Compounds

ActivityReported IC50/Effectiveness
AntimicrobialEffective against Gram-positive bacteria
AnticancerIC50 ~34–36 µM (HeLa, HCT116 cell lines)
AntioxidantModerate radical scavenging activity

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